molecular formula C23H18O10 B13132176 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate CAS No. 89701-81-5

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate

Cat. No.: B13132176
CAS No.: 89701-81-5
M. Wt: 454.4 g/mol
InChI Key: UEPPOYFGIACBRC-UHFFFAOYSA-N
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Description

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple acetoxy groups attached to an anthracene core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate typically involves the acetylation of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available anthracene derivatives. The initial steps often include oxidation and methylation reactions to introduce the necessary functional groups, followed by acetylation to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Alizarin: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.

    Helminthosporin: 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.

    Carminic Acid: 3,5,8-Trihydroxy-1-methyl-9,10-dioxo-7-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-9,10-dihydroanthracene-2-carboxylic acid.

Uniqueness

3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is unique due to its multiple acetoxy groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and industrial applications, distinguishing it from other anthraquinone derivatives.

Properties

CAS No.

89701-81-5

Molecular Formula

C23H18O10

Molecular Weight

454.4 g/mol

IUPAC Name

(5,7,8-triacetyloxy-6-methyl-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C23H18O10/c1-9-21(31-11(3)25)17-18(23(33-13(5)27)22(9)32-12(4)26)20(29)16-14(19(17)28)7-6-8-15(16)30-10(2)24/h6-8H,1-5H3

InChI Key

UEPPOYFGIACBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1OC(=O)C)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C)OC(=O)C

Origin of Product

United States

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